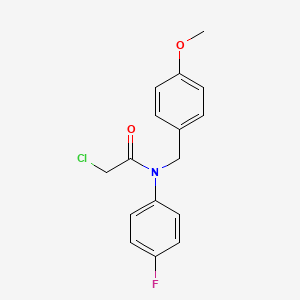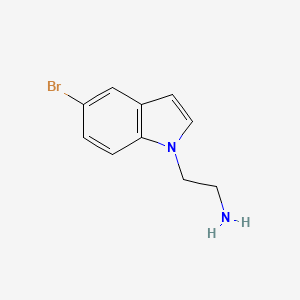![molecular formula C8H10N2O6S B1518838 4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1000933-49-2](/img/structure/B1518838.png)
4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid
説明
4-[(Carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid (CMSPC) is a carboxylic acid derivative that is commonly used as a reagent in organic synthesis. It was first synthesized in the early 1950s and has since been used in a variety of laboratory experiments and research applications. CMSPC is a versatile compound that can be used to synthesize a wide range of compounds, including pharmaceuticals and other organic compounds. In addition, CMSPC has been studied for its potential therapeutic and biochemical effects.
科学的研究の応用
Catalytic Applications and Synthesis
A study by Zolfigol et al. (2015) highlights the design, synthesis, and characterization of novel biological-based nano organo solid acids with urea moiety. These catalysts demonstrated significant potential in the synthesis of various organic compounds under mild and green conditions, indicating their applicability in sustainable chemical processes. The research underscores the importance of such novel catalysts in industry, particularly for the synthesis of coumarin-3-carboxylic acids and cinnamic acid derivatives, showcasing their role in advancing green chemistry (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Environmental and Health Implications
Andersen et al. (2008) discussed the toxicokinetics and modes of action of perfluoroalkyl acid salts (PFAAs), which share similar functional groups to the compound . The paper emphasizes the environmental persistence, presence in humans and wildlife, and toxicity of such compounds, contributing to our understanding of their environmental and health impacts. This research provides crucial insights into the regulatory and public interest surrounding the environmental behavior of substances with sulfamoyl and carboxylic acid groups (Andersen et al., 2008).
Photopolymerization and Material Science
Research by Wrzyszczyński et al. (2000) explored the use of sulfur-containing carboxylic acids (SCCA) as electron donors in photoinduced free-radical polymerizations, which included studies on various carboxylic acids in conjunction with 4-carboxybenzophenone as a sensitizer. This investigation into the photopolymerization process highlights the compound's potential applications in the development of new materials, demonstrating how its structural components can be utilized in innovative ways (Wrzyszczyński, Filipiak, Hug, Marciniak, & Pa̧czkowski, 2000).
Drug Design and Medicinal Chemistry
Kalgutkar, Jones, & Sawant (2010) highlighted the significance of the sulfonamide group in drug design, noting its wide use in medicinal chemistry and presence in many marketed drugs. This review elucidates the essential role of the sulfonamide moiety in the development of sulfonamide antibacterials, demonstrating the functional group's importance in pharmaceutical applications. The sulfonamide group's role as an isostere for carboxylic acid groups in certain therapeutic agents underscores the relevance of structural features similar to those in 4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid in drug development (Kalgutkar, Jones, & Sawant, 2010).
特性
IUPAC Name |
4-(carboxymethylsulfamoyl)-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O6S/c1-10-4-5(2-6(10)8(13)14)17(15,16)9-3-7(11)12/h2,4,9H,3H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNDAZLAPUJWNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1518755.png)
![2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1518756.png)
![2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one](/img/structure/B1518758.png)
![3-(4-bromophenyl)-2-(dimethylamino)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B1518759.png)
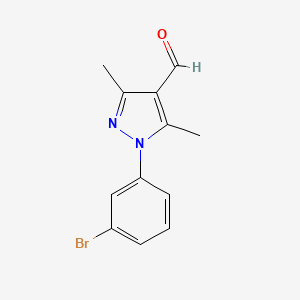

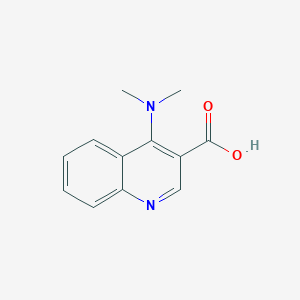
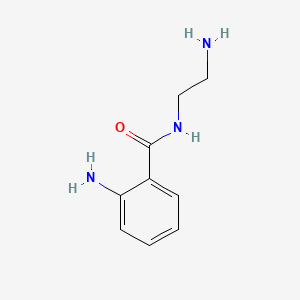
![N-[(3-aminophenyl)methyl]-N-ethylacetamide](/img/structure/B1518767.png)
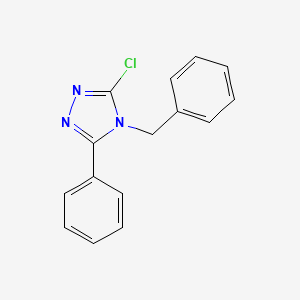
![Ethyl 6-(3-hydroxypropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518771.png)
![4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B1518773.png)
